2-(3-bromophenyl)-4-(4-methoxy-3-propoxybenzylidene)-1,3-oxazol-5(4H)-one
Overview
Description
2-(3-bromophenyl)-4-(4-methoxy-3-propoxybenzylidene)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of oxazolone and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-4-(4-methoxy-3-propoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It may also disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in animal models. Studies have suggested that this compound may induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and exhibit antimicrobial activity. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3-bromophenyl)-4-(4-methoxy-3-propoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its potential applications in various fields of research, including cancer, inflammation, and microbiology. Additionally, this compound is relatively easy to synthesize using the condensation reaction method. However, one of the limitations of using this compound is its potential toxicity, which may require careful handling and disposal.
Future Directions
There are several future directions for the study of 2-(3-bromophenyl)-4-(4-methoxy-3-propoxybenzylidene)-1,3-oxazol-5(4H)-one. One direction is to further investigate its potential applications in cancer treatment, including its efficacy against different types of cancer cells and its potential use in combination with other anticancer drugs. Another direction is to study its potential applications in the treatment of inflammatory diseases, including its mechanism of action and potential side effects. Additionally, further research is needed to fully understand the antimicrobial properties of this compound and its potential use as an antimicrobial agent.
Scientific Research Applications
2-(3-bromophenyl)-4-(4-methoxy-3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has shown potential applications in scientific research. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, this compound has been studied for its antimicrobial properties and has been found to exhibit activity against various bacterial and fungal strains.
properties
IUPAC Name |
(4Z)-2-(3-bromophenyl)-4-[(4-methoxy-3-propoxyphenyl)methylidene]-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c1-3-9-25-18-11-13(7-8-17(18)24-2)10-16-20(23)26-19(22-16)14-5-4-6-15(21)12-14/h4-8,10-12H,3,9H2,1-2H3/b16-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVIBVDOWAAQKK-YBEGLDIGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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